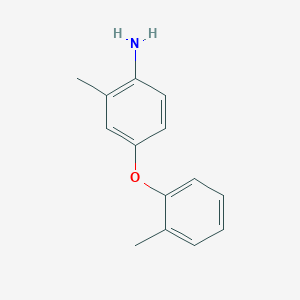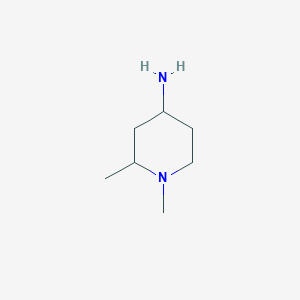
6-Methyl-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C8H8O3. It is a derivative of benzodioxole, characterized by a methyl group attached to the sixth position of the benzodioxole ring. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications.
Mecanismo De Acción
Target of Action
The primary targets of 6-Methyl-1,3-benzodioxol-5-ol, also known as Sesamol , are the brain nerve growth factor (NGF) and endocannabinoid signaling pathways . These targets play a crucial role in neuroprotection and antidepressant-like effects .
Mode of Action
Sesamol interacts with its targets through the regulatory drive of the CB1 receptors . This interaction results in changes in the brain’s neurochemistry, leading to potential antidepressant-like effects .
Biochemical Pathways
The affected pathways primarily involve the NGF and endocannabinoid signaling pathways . The downstream effects of these pathways are complex and involve various aspects of neurochemistry and neurobiology .
Result of Action
The molecular and cellular effects of this compound’s action are primarily neuroprotective and antidepressant-like . These effects are due to its interaction with the NGF and endocannabinoid signaling pathways .
Análisis Bioquímico
Biochemical Properties
6-Methyl-1,3-benzodioxol-5-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . These interactions are crucial as they influence the inflammatory response and other physiological processes. Additionally, this compound has been shown to exhibit inhibitory effects on certain enzymes, which can modulate various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with COX enzymes can lead to altered levels of prostaglandins, which are key mediators in inflammation and other cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory pathways, thereby modulating the cellular response to inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate, arachidonic acid, for the enzyme’s active site. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on COX enzymes, leading to prolonged anti-inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit COX enzymes without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with COX enzymes. It affects the metabolic flux of arachidonic acid, leading to altered levels of prostaglandins and other metabolites . The compound’s interaction with these enzymes also influences the overall metabolic balance within cells, impacting various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with target biomolecules. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methyl-1,3-benzodioxol-5-ol can be synthesized through several methods. One common approach involves the methylation of 1,3-benzodioxol-5-ol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or distillation to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into various reduced forms, often involving hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common, where the methyl group or other positions on the benzodioxole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced forms of the benzodioxole ring.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.
Comparación Con Compuestos Similares
1,3-Benzodioxol-5-ol: Lacks the methyl group at the sixth position, which can significantly alter its chemical and biological properties.
6-Ethyl-1,3-benzodioxol-5-ol: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.
6-Methoxy-1,3-benzodioxol-5-ol: Contains a methoxy group, which can influence its solubility and interaction with other molecules.
Uniqueness: 6-Methyl-1,3-benzodioxol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity or biological activity is desired.
Propiedades
IUPAC Name |
6-methyl-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWKGNYNPPPLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)








![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)


